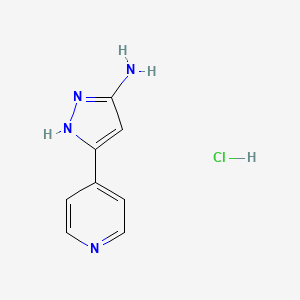
N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide, also known as OTAVA-BB 120456, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of pyrrolidin-2-one and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has shown that certain acetamide derivatives, including those similar to N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide, display significant antimicrobial activities. For instance, novel sulphonamide derivatives have been synthesized, demonstrating good antimicrobial activity against various strains, which indicates the potential of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Anticancer Activities
A study focused on the synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives reported promising anticancer activity against several cancer cell lines. This research suggests that derivatives of 5-oxopyrrolidine, a core structure related to this compound, could serve as attractive scaffolds for developing anticancer compounds (Kairytė et al., 2022).
Neuroprotective Properties
GVS-111, a nootropic analog of 2-oxo-1-pyrrolidine acetamide, was tested for neuroprotective activity against oxidative stress in human cortical neurons, including those from Down's syndrome patients. The compound significantly increased neuronal survival, indicating a potential for treating neurodegenerative disorders and mental retardation (Pelsman et al., 2003).
Antiepileptic Drug Development
Levetiracetam, a compound structurally similar to this compound, acts via a specific binding site in CNS membranes, offering a novel approach to antiepileptic treatment. Its unique mechanism of action differentiates it from traditional antiepileptic drugs, underlining the importance of structural analogs in discovering new therapeutic agents (Noyer et al., 1995).
Antimicrobial Resistance Modulation
Acridin-10(9H)-yl)-N-phenyl acetamides, sharing a functional resemblance with the compound of interest, have been synthesized and evaluated for their potential in modulating multidrug resistance in cancer treatment. Certain derivatives exhibited significant cytotoxicity against cancer cell lines and showed promise as multidrug resistance modulators, highlighting the potential for similar compounds to contribute to overcoming drug resistance in cancer therapy (Kumar et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetthrombin and factor Xa . These proteins play crucial roles in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in a decrease in the activity of thrombin and factor Xa, leading to a reduction in blood clot formation .
Biochemical Pathways
The inhibition of thrombin and factor Xa disrupts the coagulation cascade, affecting downstream effects such as the conversion of fibrinogen to fibrin, a key step in blood clot formation . This can lead to a decrease in the risk of thromboembolic events.
Pharmacokinetics
Similar compounds have shown potent in vivo activity in a rat model of venous thrombosis following intravenous and oral administration . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the activity of thrombin and factor Xa, leading to a reduction in blood clot formation . This can result in a decreased risk of thromboembolic events, such as deep vein thrombosis and pulmonary embolism.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-5-2-6-15(11-14)12-18(22)20-16-7-3-8-17(13-16)21-10-4-9-19(21)23/h2-3,5-8,11,13H,4,9-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAITRUCGKFTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate](/img/structure/B2486942.png)
![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)


![N-(1-cyanocyclopentyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2486949.png)
![N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2486951.png)

![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)

